Cas no 1252542-36-1 (N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide)

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide 化学的及び物理的性質
名前と識別子
-
- Z826825088
- 1252542-36-1
- EN300-26679742
- AKOS034616218
- N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide
-
- インチ: 1S/C13H11F3N2O2/c14-13(15,16)20-11-5-1-9(2-6-11)12(19)18(8-7-17)10-3-4-10/h1-2,5-6,10H,3-4,8H2
- InChIKey: MXHITFPERWNTAA-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C(N(CC#N)C1CC1)=O)(F)F
計算された属性
- 精确分子量: 284.07726208g/mol
- 同位素质量: 284.07726208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 53.3Ų
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679742-0.1g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26679742-10g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 90% | 10g |
$2701.0 | 2023-09-12 | |
Enamine | EN300-26679742-0.05g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26679742-5.0g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26679742-2.5g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26679742-5g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 90% | 5g |
$1821.0 | 2023-09-12 | |
Enamine | EN300-26679742-1.0g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-26679742-0.5g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26679742-1g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 90% | 1g |
$628.0 | 2023-09-12 | |
Enamine | EN300-26679742-0.25g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.25g |
$579.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide 関連文献
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
7. Back matter
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamideに関する追加情報
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide: A Comprehensive Overview
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide (CAS No. 1252542-36-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research findings.
Chemical Structure and Properties
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide is a small molecule with a molecular formula of C13H12F3NO2. The compound features a benzamide core with a trifluoromethoxy substituent at the para position, a cyclopropyl group, and a cyanomethyl moiety. These functional groups contribute to the compound's unique pharmacological properties and biological activity. The presence of the trifluoromethoxy group enhances lipophilicity, which can improve cellular uptake and penetration through biological membranes. The cyclopropyl and cyanomethyl groups provide additional structural diversity and can influence the compound's binding affinity to specific protein targets.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-trifluoromethoxybenzoyl chloride with cyclopropylamine to form the corresponding amide, followed by nucleophilic addition of cyanide to the amide to introduce the cyanomethyl group. Another method involves the coupling of 4-trifluoromethoxybenzoic acid with N-cyanomethylcyclopropylamine using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). These synthetic routes are highly efficient and can be scaled up for large-scale production.
Biological Activities
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic applications due to its diverse biological activities. One of the most notable activities is its ability to modulate ion channels and receptors involved in neurological disorders. Studies have shown that this compound can act as a positive allosteric modulator of GABAA receptors, which are crucial for maintaining inhibitory neurotransmission in the brain. By enhancing GABAA receptor function, N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide may have potential as an anxiolytic or anticonvulsant agent.
In addition to its neurological effects, N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide has also been studied for its anticancer properties. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves targeting specific signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide may have potential as a novel anticancer agent.
Clinical Trials and Future Directions
The promising preclinical results of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide have led to increased interest in its clinical development. Several early-stage clinical trials are currently underway to evaluate its safety and efficacy in treating neurological disorders and cancer. These trials aim to provide valuable insights into the pharmacokinetics, pharmacodynamics, and therapeutic potential of the compound.
In parallel with clinical trials, ongoing research is focused on optimizing the chemical structure of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being used to identify key interactions between the compound and its target proteins. These studies may lead to the discovery of more potent analogs with improved therapeutic profiles.
Conclusion
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide (CAS No. 1252542-36-1) is a promising compound with diverse biological activities that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers favorable properties such as enhanced lipophilicity and binding affinity to specific protein targets. Preclinical studies have demonstrated its potential as an anxiolytic, anticonvulsant, and anticancer agent, while ongoing clinical trials aim to validate these findings in human subjects. With continued research and optimization efforts, this compound holds significant promise for advancing therapeutic options in various medical fields.
1252542-36-1 (N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide) Related Products
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)




